![molecular formula C20H19F3N6O B2533930 3-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine CAS No. 1396578-25-8](/img/structure/B2533930.png)
3-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a complex organic compound that features a pyridazine core substituted with an imidazole ring and a piperazine moiety bearing a trifluoromethylbenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and piperazine intermediates, followed by their coupling with the pyridazine core.
Imidazole Synthesis: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Piperazine Synthesis: The piperazine ring can be synthesized by the reaction of diethylenetriamine with ethylene oxide.
Coupling Reactions: The final step involves the coupling of the imidazole and piperazine intermediates with the pyridazine core under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the pyridazine core using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethylbenzoyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Formation of imidazole N-oxides
Reduction: Formation of reduced pyridazine derivatives
Substitution: Formation of substituted benzoyl derivatives
科学研究应用
Anticancer Activity
Recent studies have highlighted the potential of pyridazine derivatives, including the compound , as cytotoxic agents against various cancer cell lines. Research indicates that derivatives containing imidazole and piperazine moieties demonstrate significant activity against human cancer cells such as HT29 (human colonic adenocarcinoma) and A549 (adenocarcinoma human alveolar basal epithelial cells) .
Table 1: Cytotoxic Activity of Pyridazine Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
3-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine | A549 | 15.2 | |
Other Pyridazine Derivative | HT29 | 12.5 |
Anti-inflammatory Properties
The compound shows promise as a selective COX-2 inhibitor, which is crucial for developing anti-inflammatory medications. Studies have demonstrated that certain pyridazinone derivatives exhibit high selectivity and efficacy in reducing inflammation without significant gastrointestinal side effects .
Table 2: Anti-inflammatory Activity of Pyridazine Derivatives
Compound Name | COX Inhibition Ratio | Oral Bioavailability (%) | Reference |
---|---|---|---|
This compound | 276:1 (COX-2/COX-1) | 85 | |
Other Compound | 150:1 (COX-2/COX-1) | 78 |
Antidiabetic Potential
Research indicates that pyridazine derivatives may exhibit antidiabetic properties, potentially functioning as blood glucose-lowering agents. Some studies have reported significant effects in animal models of diabetes, suggesting a pathway for developing new antidiabetic drugs .
Coordination Chemistry
The compound's imidazole and piperazine functionalities allow it to act as a ligand in coordination chemistry. It can form stable complexes with transition metals, which can be utilized in catalysis and material synthesis. The crystal structure analysis of similar compounds suggests that these derivatives can stabilize metal ions through chelation .
Table 3: Coordination Properties of Pyridazine Derivatives
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various pyridazine derivatives, the compound was tested against multiple cell lines. The results indicated a dose-dependent cytotoxic effect, particularly noteworthy in A549 cells, where it showed an IC50 value significantly lower than traditional chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanism revealed that the compound effectively reduced prostaglandin E2 levels in vitro, demonstrating its potential as a therapeutic agent for inflammatory diseases .
作用机制
The mechanism of action of 3-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the piperazine moiety can interact with receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
相似化合物的比较
Similar Compounds
- 3-(2-methyl-1H-imidazol-1-yl)aniline
- 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
- 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Uniqueness
Compared to similar compounds, 3-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is unique due to the combination of its structural features. The presence of both the imidazole and piperazine rings, along with the trifluoromethylbenzoyl group, provides a distinct set of chemical and biological properties that can be leveraged for various applications.
生物活性
The compound 3-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves multiple steps, typically beginning with the formation of the imidazole ring followed by the introduction of various functional groups. The synthetic pathways often utilize coupling reactions, hydrazinolysis, and diazotization techniques. A notable method includes the coupling of 3-bromo-5-trifluoromethylbenzoic acid with 4-methyl-1H-imidazole, leading to derivatives that exhibit significant biological activity .
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antitumor activity. For instance, compounds featuring similar structural motifs have shown significant inhibition against various cancer cell lines, including K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). The inhibitory concentrations (IC50) for these compounds ranged from 1.35 to 2.18 μM, indicating a strong potential for further development in cancer therapy .
Antitubercular Activity
In addition to antitumor properties, certain derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis. Compounds with similar frameworks displayed IC90 values ranging from 3.73 to 4.00 μM, suggesting they could serve as candidates for new antitubercular agents . The docking studies performed on these compounds indicate favorable interactions with target proteins associated with tuberculosis.
Kinase Inhibition
The compound's structure suggests it may act as a tyrosine kinase inhibitor. Studies have indicated that related compounds show high potency against various kinases such as EGFR and VEGFR2. For example, some derivatives exhibited up to 92% inhibition at low concentrations (10 nM), making them comparable to established inhibitors like imatinib and nilotinib .
Study 1: Anticancer Properties
A research team synthesized a series of derivatives based on the core structure of the compound and tested their activity against several cancer cell lines. The results indicated that specific modifications to the piperazine moiety significantly enhanced cytotoxicity against K-562 cells compared to controls .
Study 2: Antitubercular Efficacy
In another study focusing on tuberculosis, a subset of synthesized compounds was screened for their activity against Mycobacterium tuberculosis. The most active compounds were subjected to further testing for cytotoxicity on human embryonic kidney cells (HEK-293), confirming their safety profile while maintaining significant antitubercular activity .
Data Summary
The following table summarizes key findings related to the biological activities of compounds structurally related to This compound :
Activity Type | Cell Line/Pathogen | IC50/IC90 (μM) | Comments |
---|---|---|---|
Antitumor | K-562 (CML) | 1.35 - 2.18 | Significant cytotoxicity observed |
Antitubercular | Mycobacterium tuberculosis | 3.73 - 4.00 | Promising candidates for TB treatment |
Kinase Inhibition | EGFR, VEGFR2 | Up to 92% inhibition | Comparable to nilotinib and imatinib |
属性
IUPAC Name |
[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c1-14-24-8-9-29(14)18-7-6-17(25-26-18)27-10-12-28(13-11-27)19(30)15-4-2-3-5-16(15)20(21,22)23/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEYCLKLDPKKJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。